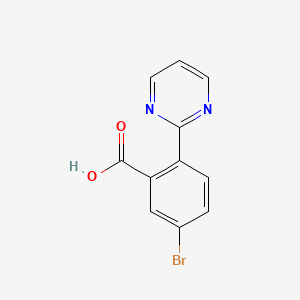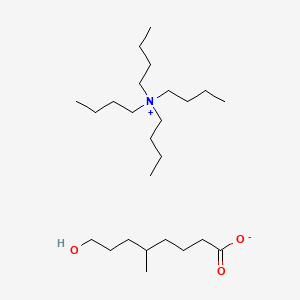
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is often used in the preparation of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester-d8, which is a labeled version of a possible metabolite of di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) monoester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate typically involves the reaction of 8-Hydroxy-5-methyloctanoic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature.
Solvent: Common solvents used include methanol or ethanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted octanoates.
Aplicaciones Científicas De Investigación
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The tetrabutylammonium cation may also play a role in stabilizing the compound and facilitating its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: Similar in structure and function.
This compound: Another related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of the tetrabutylammonium cation and the 8-Hydroxy-5-methyloctanoate anion. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C25H53NO3 |
|---|---|
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
8-hydroxy-5-methyloctanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C9H18O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(5-3-7-10)4-2-6-9(11)12/h5-16H2,1-4H3;8,10H,2-7H2,1H3,(H,11,12)/q+1;/p-1 |
Clave InChI |
HMUORIJPGCVHRE-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CC(CCCC(=O)[O-])CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


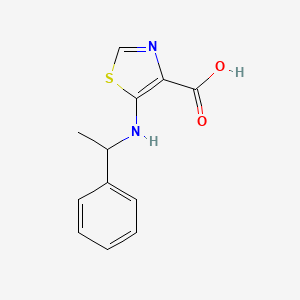

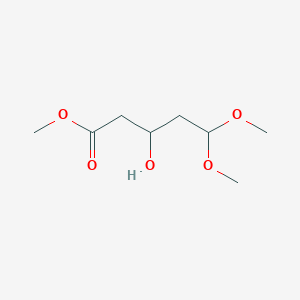
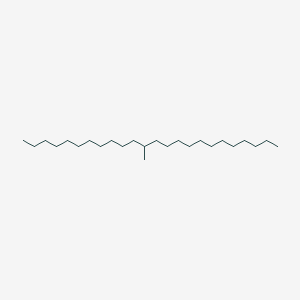
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
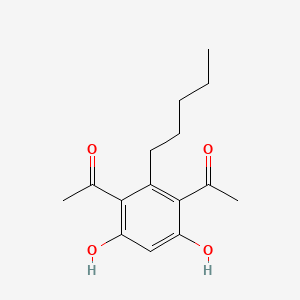
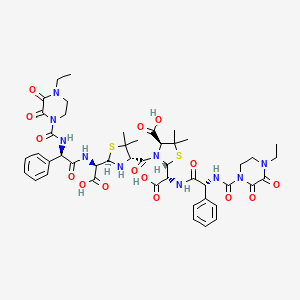
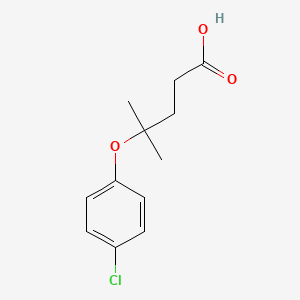
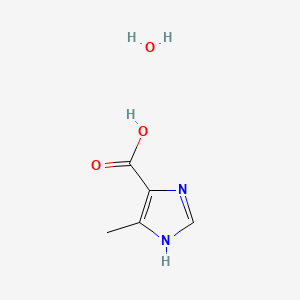
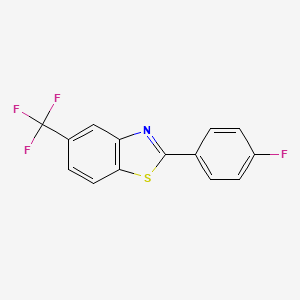
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
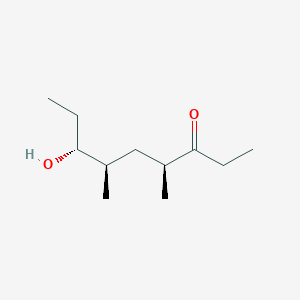
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
